molecular formula C7H12O2S B14654964 Thian-4-yl acetate CAS No. 40697-32-3

Thian-4-yl acetate

Cat. No.: B14654964
CAS No.: 40697-32-3
M. Wt: 160.24 g/mol
InChI Key: GJBUDUROIZFUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thian-4-yl acetate is an organic compound with the molecular formula C7H12O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thian-4-yl acetate can be synthesized through various methods. One common approach involves the esterification of thian-4-yl alcohol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors and advanced purification techniques such as distillation or crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Thian-4-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles like amines or alcohols under mild to moderate conditions.

Major Products:

    Hydrolysis: Thian-4-yl alcohol and acetic acid.

    Oxidation: Thian-4-yl sulfoxide or sulfone.

    Substitution: Various thian-4-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Thian-4-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of thian-4-yl acetate is not fully understood. its biological activities are likely related to its ability to interact with various molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazole ring may play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound, thiazole. This functional group allows for various chemical modifications, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

thian-4-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-6(8)9-7-2-4-10-5-3-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBUDUROIZFUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304008
Record name thian-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40697-32-3
Record name NSC163878
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thian-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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